5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring, which is characterized by the presence of nitrogen and oxygen atoms in its structure. This compound has a molecular formula of CHClNO and a molecular weight of approximately 236.70 g/mol. The chloromethyl group at the 5-position and the isopropylphenyl group at the 3-position contribute to its unique chemical properties and reactivity, making it a subject of interest in various fields, including medicinal chemistry and materials science .
5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole (CMIPO) is a heterocyclic compound synthesized through various methods, including the cyclization of hydrazonoyl chlorides with formamide or formic acid []. Studies have reported its successful synthesis and characterization using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis [, ].
Research suggests that CMIPO possesses properties that make it a potential candidate for various scientific applications, including:
This compound exhibits notable biological activities, including:
The synthesis of 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole typically involves:
For large-scale production, methods are optimized using continuous flow reactors to enhance yield and purity while minimizing by-products.
5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole finds applications in:
Studies indicate that compounds similar to 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole interact with various biological targets:
Several compounds share structural similarities with 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(Chloromethyl)benzonitrile | Aromatic nitrile | Precursor in oxadiazole synthesis |
| 1,2,4-Triazole | Heterocyclic | Different nitrogen heterocycle; used in pharmaceuticals |
| Isoxazole | Heterocyclic | Contains an oxygen atom; used in agrochemicals |
The presence of both the chloromethyl group and the oxadiazole ring in 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole provides distinct reactivity patterns and potential for diverse applications compared to similar compounds. Its ability to undergo multiple chemical transformations enhances its versatility in synthetic chemistry .
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides under thermal conditions. This five-membered aromatic ring, containing one oxygen and two nitrogen atoms, initially attracted limited attention due to challenges in synthetic reproducibility and stability. The field gained momentum in the 1960s with the commercialization of Oxolamine, the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant.
Key milestones in 1,2,4-oxadiazole chemistry include:
Table 1: Historical Developments in 1,2,4-Oxadiazole Research
This derivative exemplifies the structural versatility of 1,2,4-oxadiazoles, combining:
Its significance spans multiple domains:
Traditional methods required harsh conditions, but modern strategies emphasize efficiency:
Table 2: Comparative Analysis of Synthetic Methodologies
Recent innovations include:
This review focuses on:
Critical research gaps include:
The compound 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole represents a substituted heterocyclic derivative featuring the 1,2,4-oxadiazole core structure [1]. The International Union of Pure and Applied Chemistry systematic name follows established conventions for heterocyclic nomenclature, where the oxadiazole ring serves as the parent structure with numerical locants indicating the positions of nitrogen and oxygen heteroatoms within the five-membered ring [9] [10]. The compound is officially registered under Chemical Abstracts Service Registry Number 435303-32-5, providing a unique identifier for this specific molecular entity [16] [17].
The molecular formula C₁₂H₁₃ClN₂O indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, corresponding to a molecular weight of 236.70 grams per mole [1] [16]. The compound's identity is further characterized by its Simplified Molecular Input Line Entry System representation: CC(C)C1=CC=C(C=C1)C2=NOC(=N2)CCl, which provides a linear notation describing the molecular structure [1] [17].
The International Chemical Identifier string InChI=1S/C12H13ClN2O/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-13)16-15-12/h3-6,8H,7H2,1-2H3 serves as a standardized representation for computational applications [1] [17]. The corresponding International Chemical Identifier Key DJXRLUNPDLKRQB-UHFFFAOYSA-N provides a shortened, hashed version of the full International Chemical Identifier, facilitating database searches and chemical informatics applications [1] [17].
The 1,2,4-oxadiazole ring constitutes the central heterocyclic framework of this compound, representing one of four possible regioisomeric forms of oxadiazole [4]. This five-membered aromatic ring contains two nitrogen atoms at positions 2 and 4, and one oxygen atom at position 1, creating a planar heterocyclic system [4] [20]. The 1,2,4-oxadiazole isomer exhibits intermediate stability among oxadiazole variants, with a calculated free Gibbs energy of 8.64 kilocalories per mole compared to the most stable 1,3,4-isomer [4].
Crystallographic studies of related 1,2,4-oxadiazole derivatives reveal characteristic bond lengths within the heterocyclic ring [20]. The carbon-oxygen bond distances typically range from 1.364 to 1.369 angstroms, while carbon-nitrogen double bonds measure approximately 1.285 to 1.289 angstroms [20]. The nitrogen-nitrogen bond length in the ring system measures approximately 1.413 angstroms [20]. These bond parameters indicate significant aromatic character, although the ring exhibits more heterodiene characteristics compared to the fully aromatic 1,3,4-oxadiazole isomer [4].
The 1,2,4-oxadiazole ring system demonstrates reduced aromaticity relative to benzene, with electron-withdrawing nitrogen atoms creating an electron-deficient aromatic system [15]. This electronic nature renders the ring susceptible to nucleophilic attack at specific positions while simultaneously providing stability through conjugation [8]. The planar geometry of the oxadiazole ring facilitates effective orbital overlap and maintains the aromatic character essential for the compound's electronic properties [27].
The chloromethyl group (-CH₂Cl) attached at position 5 of the oxadiazole ring introduces significant electronic and steric effects to the molecular structure [5]. This substituent exhibits strong electron-withdrawing characteristics due to the electronegativity of the chlorine atom, which creates a partial positive charge on the adjacent carbon atom [21]. The chloromethyl group demonstrates intermediate electronic effects between pure chlorine and methyl substituents, affecting both adjacent and distant carbon atoms through inductive mechanisms [5].
The electron-withdrawing nature of the chloromethyl substituent influences the electronic density distribution within the oxadiazole ring system [5]. The inductive effect of chlorine decreases the electron density at the carbon atom bearing the substituent while simultaneously affecting the overall aromatic character of the heterocycle [21]. This electronic perturbation can influence the chemical reactivity of the compound, particularly in nucleophilic substitution reactions where the chlorine atom may serve as a leaving group .
Conformational analysis reveals that the chloromethyl group adopts preferred orientations relative to the oxadiazole plane to minimize steric interactions [5]. The rotational barrier around the carbon-carbon bond connecting the methyl group to the ring varies depending on the specific conformation, with gauche arrangements showing different electronic effects compared to anti conformations [5]. These conformational preferences directly impact the compound's physical properties and potential biological interactions.
The 4-isopropylphenyl substituent at position 3 comprises a benzene ring bearing an isopropyl group (-CH(CH₃)₂) at the para position relative to the oxadiazole attachment point [6]. This aromatic system introduces electron-donating effects through hyperconjugation and inductive mechanisms, counterbalancing the electron-withdrawing influence of the oxadiazole ring [13]. The phenyl ring maintains coplanarity with the oxadiazole system to maximize conjugative interactions [27].
The isopropyl substituent on the phenyl ring exhibits pronounced electron-donating characteristics through hyperconjugative interactions with the aromatic π-system [13]. The branched alkyl structure provides steric bulk that can influence molecular packing and intermolecular interactions [6]. The para-substitution pattern ensures minimal steric interference with the oxadiazole ring while maximizing electronic communication through the conjugated system [6].
Structural studies indicate that the phenyl ring typically adopts a planar conformation with the oxadiazole ring, with dihedral angles ranging from 0 to 20 degrees depending on crystal packing forces and intermolecular interactions [27]. This near-coplanar arrangement facilitates effective π-electron delocalization between the aromatic systems, contributing to the overall electronic stabilization of the molecular structure [24]. The 4-isopropylphenyl moiety also influences the compound's lipophilicity and potential membrane permeability characteristics.
The molecular structure of 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole exhibits limited stereochemical complexity due to the planar nature of the heterocyclic core and aromatic substituents [24] [27]. The 1,2,4-oxadiazole ring maintains strict planarity with a root mean square deviation typically less than 0.002 angstroms from the best-fit plane [20]. This planar geometry is enforced by the aromatic character of the heterocycle and the sp² hybridization of ring atoms [4].
The primary stereochemical considerations arise from the conformational flexibility of the chloromethyl and isopropyl substituents [5]. The chloromethyl group can adopt different rotational conformations around the C-C bond connecting it to the oxadiazole ring, with energy barriers typically ranging from 2 to 5 kilocalories per mole [5]. These conformational preferences influence the spatial arrangement of the chlorine atom and affect intermolecular interactions in crystal structures [5].
The isopropyl group on the phenyl ring introduces additional conformational degrees of freedom through rotation around the C-C bond connecting the branched alkyl group to the aromatic ring [13]. However, the steric bulk of the isopropyl substituent restricts certain conformations, leading to preferred orientations that minimize intramolecular contacts [6]. The overall molecular geometry exhibits no chiral centers, precluding the existence of optical isomers or enantiomeric forms [1].
Crystallographic analyses of related oxadiazole derivatives demonstrate that intermolecular packing arrangements can influence the preferred conformations of flexible substituents [24]. The planar aromatic systems tend to engage in π-π stacking interactions, while polar substituents participate in hydrogen bonding networks that stabilize specific conformational states [20]. These solid-state effects may differ from solution-phase conformational preferences due to solvation effects and reduced intermolecular constraints.
The compound 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole is cataloged under various alternative naming systems and database identifiers [18]. The Beilstein/Reaxys Registry assigns the MDL number MFCD06655391, providing cross-referencing capabilities with major chemical databases [16] [17]. This identifier facilitates literature searches and property correlation across multiple chemical information systems [18].
Database entries across major chemical repositories utilize consistent registry information to ensure accurate compound identification [18]. The Chemical Abstracts Service Registry Number 435303-32-5 serves as the primary identifier in Chemical Abstracts, SciFinder, and related databases [16] [17]. European chemical databases may employ additional registry systems, including European Community numbers and Registration, Evaluation, Authorisation and Restriction of Chemicals identifiers for regulatory compliance purposes [18].
5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole possesses the molecular formula C₁₂H₁₃ClN₂O with a molecular weight of 236.70 grams per mole [1] [2] [3]. The compound is officially designated by the Chemical Abstracts Service number 435303-32-5 [1] [3] [4]. The empirical formula reflects the presence of twelve carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom within the molecular structure [1] [2].
The structural representation through Simplified Molecular Input Line Entry System notation is expressed as CC(C)C1=CC=C(C=C1)C2=NOC(=N2)CCl [1] [2] [3]. The International Chemical Identifier provides a standardized description: InChI=1S/C12H13ClN2O/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-13)16-15-12/h3-6,8H,7H2,1-2H3 [1] [2] [3]. The corresponding International Chemical Identifier Key DJXRLUNPDLKRQB-UHFFFAOYSA-N serves as a unique molecular identifier for database applications [1] [2] [3].
Table 1: Molecular Identification Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₂O |
| Molecular Weight | 236.70 g/mol |
| CAS Number | 435303-32-5 |
| MDL Number | MFCD06655391 |
| SMILES | CC(C)C1=CC=C(C=C1)C2=NOC(=N2)CCl |
| InChI Key | DJXRLUNPDLKRQB-UHFFFAOYSA-N |
Boiling point predictions for similar oxadiazole compounds suggest values in the range of 280 to 360 degrees Celsius under standard atmospheric pressure [9] [10]. The presence of the isopropylphenyl substituent would be expected to increase both melting and boiling points compared to simpler oxadiazole derivatives due to enhanced molecular weight and intermolecular interactions [11].
Direct experimental measurements of density and refractive index for 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole have not been reported in the available literature. Computational predictions and analogous compound data suggest a density range of 1.2 to 1.4 grams per cubic centimeter [9]. Related oxadiazole derivatives exhibit densities within this range, with 2-(chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole showing a calculated density of 1.29 grams per cubic centimeter [9].
Refractive index values for oxadiazole compounds typically range from 1.5 to 1.6 [12] [13]. Poly(oxadiazole-imide) derivatives containing similar aromatic systems demonstrate refractive indices between 1.63 and 1.92, depending on the specific substituent pattern and molecular arrangement [13]. The chloromethyl and isopropylphenyl groups would be expected to contribute to refractive index values within the higher end of this range.
5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole exhibits poor aqueous solubility characteristics typical of chloromethyl-substituted oxadiazole derivatives [14] [15]. The hydrophobic nature of the isopropylphenyl substituent combined with the heterocyclic oxadiazole ring significantly limits water solubility [14]. Related compounds such as 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole demonstrate similarly low aqueous solubility, with water solubility values predicted to be less than 1000 milligrams per liter [9].
The chloromethyl functional group introduces additional hydrophobic character while potentially serving as a reactive site that could undergo hydrolysis in aqueous environments under certain conditions [16] [17]. The 1,2,4-oxadiazole ring system itself contributes to reduced water solubility compared to more polar heterocycles due to its electron-deficient aromatic character [18].
The compound demonstrates good solubility in a range of organic solvents commonly employed in synthetic and analytical chemistry applications [1] [5] [3]. Dichloromethane serves as an effective solvent for extraction and purification procedures [10]. Chloroform compatibility makes the compound suitable for nuclear magnetic resonance spectroscopic analysis [10]. Methanol and ethanol provide adequate solubility for recrystallization and synthetic transformations [1] [5].
Dimethyl sulfoxide and acetonitrile offer polar aprotic solvent environments that support various chemical reactions involving the compound [10] [19]. The isopropylphenyl substituent enhances solubility in moderately polar organic solvents through favorable aromatic and aliphatic interactions [14]. Conversely, the compound shows limited solubility in non-polar solvents such as hexane due to the polar characteristics of the oxadiazole ring [20].
Table 2: Solubility Profile
| Solvent Type | Solubility | Application |
|---|---|---|
| Water | Poor | Limited aqueous applications |
| Methanol | Good | Recrystallization, synthesis |
| Dichloromethane | Good | Extraction, purification |
| Chloroform | Good | NMR spectroscopy |
| DMSO | Good | Polar aprotic reactions |
| Acetonitrile | Moderate | Synthetic procedures |
| Hexane | Poor | Non-polar extractions |
The solubility characteristics of 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole demonstrate pH-dependent variations related to the stability and protonation behavior of the oxadiazole ring system [16] [17]. Research on analogous 1,2,4-oxadiazole derivatives indicates maximum stability and consistent solubility behavior in the pH range of 3 to 5 [16]. Under highly acidic conditions (pH < 2), protonation of the nitrogen atoms in the oxadiazole ring can occur, potentially altering solubility characteristics [16].
Strongly basic conditions (pH > 8) may promote nucleophilic attack on the oxadiazole ring, leading to ring-opening reactions that modify the compound's solubility profile [16] [17]. The chloromethyl substituent may undergo nucleophilic substitution reactions under basic conditions, further influencing solubility behavior [10]. These pH-dependent effects necessitate careful consideration of solution conditions in analytical and synthetic applications.
The partition coefficient (logP) for 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole is estimated to fall within the range of 2.5 to 3.5 based on structural analysis and comparison with related oxadiazole derivatives [14]. The isopropylphenyl substituent contributes significantly to the lipophilic character of the molecule through both aromatic and branched aliphatic components [14]. The 4-isopropyl substitution pattern on the phenyl ring enhances lipophilicity compared to unsubstituted phenyl derivatives while maintaining favorable electronic properties [14].
The 1,2,4-oxadiazole core provides moderate polarity that balances the lipophilic contributions of the aromatic substituents [18] [21]. The chloromethyl group introduces both electron-withdrawing effects and additional molecular volume that influence partition behavior [14]. Related compounds such as 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole show predicted logP values of 2.5 to 3.0, supporting the estimated range for the target compound [14].
The moderate to high lipophilicity suggests favorable membrane permeability characteristics that could be relevant for biological applications [14]. The balanced hydrophobic-hydrophilic properties indicate potential for crossing biological membranes while maintaining sufficient aqueous compatibility for physiological interactions [21].
5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole exhibits thermal stability characteristics consistent with other 1,2,4-oxadiazole derivatives, with decomposition temperatures estimated to occur in the range of 200 to 300 degrees Celsius [11] [22] [23]. Comparative studies of related oxadiazole compounds demonstrate that 1,2,4-oxadiazole rings generally show good thermal stability up to approximately 200 degrees Celsius before significant decomposition occurs [11] [22].
Thermal decomposition of 1,2,4-oxadiazoles typically proceeds through cleavage of the oxygen-nitrogen bond and carbon-carbon bonds within the heterocyclic ring [11] [24]. The decomposition products commonly include nitrile oxides, hydrogen chloride from the chloromethyl group, and various organic fragments derived from the aromatic substituents [11] [24]. The presence of the isopropylphenyl group may provide additional thermal stability compared to simpler substituents due to enhanced molecular rigidity [22].
Table 3: Thermal Stability Parameters
| Parameter | Value | Notes |
|---|---|---|
| Stability Range | Up to 200°C | Before significant decomposition |
| Decomposition Temperature | 200-300°C | Estimated based on similar compounds |
| Primary Products | Nitrile oxides, HCl | Common decomposition pathway |
| Mechanism | O-N and C-C bond cleavage | Typical for 1,2,4-oxadiazoles |
1,2,4-Oxadiazole derivatives demonstrate sensitivity to ultraviolet light irradiation, undergoing various photochemical transformations that affect the stability of 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole [25] [26] [18]. Photochemical studies indicate that 1,2,4-oxadiazoles can undergo ring contraction-ring expansion rearrangements, photoisomerization to 1,3,4-oxadiazole isomers, and other structural modifications under ultraviolet irradiation [25] [26].
The photochemical behavior involves initial excitation of the oxadiazole ring system followed by cleavage of the oxygen-nitrogen bond, generating reactive intermediates with zwitterionic, biradical, or nitrene-like characteristics [25] [26] [18]. The chloromethyl substituent may participate in these photochemical processes through radical formation or elimination reactions [26]. The isopropylphenyl group can provide some protection against photodegradation through electron donation and steric effects [26].
Visible light exposure generally results in lower reactivity compared to ultraviolet irradiation, though prolonged exposure may still lead to gradual photochemical changes [26] [27]. Storage and handling procedures should minimize exposure to intense ultraviolet light sources to maintain compound integrity [26].
The hydrolytic stability of 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole varies significantly with pH conditions, showing optimal stability in mildly acidic to neutral environments [16] [17]. Research on analogous 1,2,4-oxadiazole derivatives demonstrates maximum hydrolytic stability in the pH range of 3 to 5, with increased degradation rates observed under strongly acidic or basic conditions [16].
Under acidic conditions (pH < 3), protonation of the nitrogen atoms in the oxadiazole ring activates the heterocycle toward nucleophilic attack by water molecules [16] [17]. This process leads to ring opening through cleavage of carbon-oxygen bonds, ultimately producing aryl nitrile and chloroacetic acid derivatives as hydrolysis products [16] [17]. The mechanism involves formation of a tetrahedral intermediate followed by ring fragmentation [17].
Basic conditions (pH > 7) promote direct nucleophilic attack by hydroxide ions on the oxadiazole ring, particularly at the carbon atoms adjacent to nitrogen [16] [17]. The hydrolysis rate increases substantially under strongly basic conditions, with ring opening occurring through similar mechanistic pathways [16]. The chloromethyl group may also undergo nucleophilic substitution reactions with water or hydroxide ions under these conditions [16].
Table 4: Hydrolytic Stability Profile
| pH Range | Stability | Mechanism | Products |
|---|---|---|---|
| pH 1-2 | Low | Protonation-assisted hydrolysis | Aryl nitrile, chloroacetic acid |
| pH 3-5 | High | Minimal hydrolysis | Stable |
| pH 6-7 | Moderate | Slow hydrolysis | Gradual degradation |
| pH 8-10 | Low | Nucleophilic attack | Ring-opened products |
The crystalline properties of 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole have not been definitively characterized through single crystal X-ray diffraction analysis in the available literature. However, structural insights can be derived from related 1,2,4-oxadiazole derivatives and computational modeling studies [28] [29] [30]. The molecular geometry is expected to feature a planar oxadiazole ring system with the chloromethyl and isopropylphenyl substituents adopting conformations that minimize steric interactions [28].
The 1,2,4-oxadiazole ring maintains strict planarity with bond lengths and angles characteristic of aromatic heterocycles [28]. Typical carbon-oxygen bond distances in the oxadiazole ring range from 1.364 to 1.369 angstroms, while carbon-nitrogen double bonds measure approximately 1.285 to 1.289 angstroms . The nitrogen-nitrogen bond length within the ring system is approximately 1.413 angstroms .
Crystal packing arrangements in related oxadiazole compounds commonly involve π-π stacking interactions between aromatic rings and hydrogen bonding networks [28] [29]. The chloromethyl group can participate in weak hydrogen bonding interactions, while the isopropylphenyl substituent contributes to hydrophobic packing interactions [28]. The estimated crystal density falls within the range of 1.3 to 1.5 grams per cubic centimeter based on molecular weight and volume considerations [9].
Table 5: Crystalline Structure Parameters
| Property | Estimated Value | Basis |
|---|---|---|
| Crystal System | Not determined | Requires single crystal analysis |
| Space Group | Not determined | X-ray diffraction needed |
| Molecular Plane | Planar oxadiazole core | Aromatic character |
| Intermolecular Forces | π-π stacking, hydrogen bonding | Common in aromatic heterocycles |
| Crystal Density | 1.3-1.5 g/cm³ | Based on molecular parameters |
The compound likely exhibits polymorphic behavior common to pharmaceutical compounds, with the potential for multiple crystalline forms depending on crystallization conditions [30]. Different polymorphs may demonstrate varying solubility, stability, and bioavailability characteristics [30]. The chloromethyl group introduces conformational flexibility that could contribute to polymorphic diversity through different packing arrangements [29].